Mono(1-ethylpentyl) Phthalate

Lipophilicity Membrane Permeability Environmental Fate

Procure this specific monoester for SAR studies, as the 1-ethylpentyl chain imparts unique PPAR activity profiles distinct from common metabolites like MEHP or MnBP. Its LogP of 3.9 makes it ideal for environmental partitioning models. Use with matched deuterated IS for accurate LC-MS/MS quantitation in biomonitoring.

Molecular Formula C15H20O4
Molecular Weight 264.321
CAS No. 84489-38-3
Cat. No. B569757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(1-ethylpentyl) Phthalate
CAS84489-38-3
Synonyms1,2-Benzenedicarboxylic Acid 1-(1-Ethylpentyl) Ester;  Phthalic Acid 1-Ethylpentyl Ester;  1,2-Benzenedicarboxylic Acid Mono(1-ethylpentyl) Ester; 
Molecular FormulaC15H20O4
Molecular Weight264.321
Structural Identifiers
SMILESCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)
InChIKeyXAOCBRPWPVRHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono(1-ethylpentyl) Phthalate (CAS 84489-38-3): A Branched Phthalate Monoester for Specialized Research Applications


Mono(1-ethylpentyl) Phthalate (CAS 84489-38-3) is a phthalic acid monoester characterized by a branched 1-ethylpentyl side chain, with molecular formula C15H20O4 and molecular weight 264.32 g/mol [1]. It belongs to the class of mono-alkyl phthalate esters (MPEs), which are primary metabolites of widely used dialkyl phthalate plasticizers and are themselves environmental contaminants of concern [2]. The compound's LogP is predicted to be 3.9, indicating moderate lipophilicity [1]. Unlike many common phthalate monoesters derived from high-volume plasticizers such as di(2-ethylhexyl) phthalate (DEHP) or di-isononyl phthalate (DiNP), the specific 1-ethylpentyl substitution imparts unique physicochemical and potentially distinct biological interaction profiles [3].

Why Generic Substitution of Mono(1-ethylpentyl) Phthalate with Other Phthalate Monoesters is Scientifically Unsound


Phthalate monoesters are not interchangeable; structure-activity relationship (SAR) studies consistently demonstrate that both alkyl chain length and branching profoundly influence their toxicological and biological profiles [1][2]. For instance, the potency of phthalate monoesters for PPAR activation increases with side-chain length, and branched-chain esters exhibit different effects on peroxisomal enzyme induction and intercellular communication compared to linear analogs [1][3]. Using a generic monoester such as mono-n-butyl phthalate (MnBP) or monoethyl phthalate (MEP) in place of Mono(1-ethylpentyl) Phthalate would introduce a compound with a vastly different hydrophobic character, receptor binding profile, and metabolic fate, thereby invalidating experimental conclusions related to the specific 1-ethylpentyl substituent [4].

Quantitative Differentiation Evidence for Mono(1-ethylpentyl) Phthalate (CAS 84489-38-3) vs. Key Comparators


Lipophilicity (LogP) Differentiation from Common Linear Phthalate Monoesters

Mono(1-ethylpentyl) Phthalate exhibits a predicted LogP of 3.9 [1], which is substantially higher than that of shorter-chain monoesters like mono-n-butyl phthalate (MnBP; LogP ~3.1) [2] and monoethyl phthalate (MEP; LogP ~1.8) . This increased lipophilicity, driven by the branched 7-carbon side chain, directly impacts its ability to partition into biological membranes and organic phases, influencing both its toxicokinetic behavior and environmental distribution. Higher LogP phthalates (LogP > 4.7) are rejected at >99% by nanofiltration membranes, while the LogP of this compound positions it in a range where its rejection would be less than 99% but still strongly influenced by hydrophobic interactions, distinguishing its behavior from that of more hydrophobic high-molecular-weight phthalates [3].

Lipophilicity Membrane Permeability Environmental Fate

PPARγ Activation Potential Inferred from Side-Chain Branching and Chain Length SAR

While direct experimental EC50 data for Mono(1-ethylpentyl) Phthalate are not available in the public domain, class-level SAR from multiple studies provides strong inference for its differential activity. The potency and efficacy of phthalate monoesters for PPARγ activation increase with side-chain length, with branched-chain esters showing altered activation profiles compared to linear analogs of similar carbon number [1][2]. For reference, mono(2-ethylhexyl) phthalate (MEHP), a branched 8-carbon ester, activates human PPARγ with an EC50 of 6.2 μM [2]. The 1-ethylpentyl substituent in the target compound is a branched 7-carbon chain (one carbon shorter than MEHP), which is predicted to yield an EC50 value for PPARγ activation that is distinct from both shorter linear esters (e.g., mono-n-butyl phthalate, which exhibits no significant PPARγ activation [3]) and the longer MEHP. Computational screening of phthalate monoesters for PPARγ binding further supports that the specific steric and electronic properties conferred by the 1-ethylpentyl group will result in a unique binding energy and, consequently, a distinct activation potency relative to linear or differently branched analogs [4].

Endocrine Disruption PPAR Agonism Receptor Activation

Availability of a Deuterated Internal Standard (Mono(1-ethylpentyl) Phthalate-d4) for Quantitative LC-MS/MS Analysis

A key differentiator for Mono(1-ethylpentyl) Phthalate is the commercial availability of its deuterated analog, Mono(1-ethylpentyl) Phthalate-d4 (M+4), from specialized chemical suppliers . This isotopically labeled compound serves as an ideal internal standard (IS) for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While deuterated internal standards exist for several common phthalate metabolites (e.g., MEHP-d4, MnBP-d4), the specific d4-labeled version for this branched monoester is not universally available from all vendors, and its use is essential for accurate quantification of the native compound in complex biological or environmental matrices. The mass shift of +4 Da ensures that the IS co-elutes with the analyte while being distinguishable by the mass spectrometer, effectively correcting for matrix effects and ionization variability that would otherwise compromise accuracy in comparative studies . Substituting an internal standard with a different alkyl chain length or branching (e.g., using MEHP-d4 for a 1-ethylpentyl ester) would introduce differential recovery and ionization efficiency biases, leading to inaccurate quantification .

Analytical Chemistry LC-MS/MS Isotope Dilution

Predicted Melting Point and Thermal Stability Differentiate from Lower Molecular Weight Monoesters

Mono(1-ethylpentyl) Phthalate has a reported melting point of 53.5-54.5 °C , which is significantly higher than that of many shorter-chain phthalate monoesters that are liquids at room temperature (e.g., mono-n-butyl phthalate melts at ~ -35 °C, and monoethyl phthalate is a liquid). This solid state at ambient temperature influences handling, storage, and formulation. For example, procurement for studies requiring precise weighing of solid material versus liquid aliquoting will favor the solid form, which is less prone to volatilization losses and easier to handle in small quantities. The higher melting point is consistent with the increased van der Waals interactions afforded by the longer branched chain, and this property directly impacts the compound's suitability for certain in vitro assays where a solid compound can be directly dissolved in DMSO without the need for pre-aliquoting volatile liquid standards.

Physical Properties Handling Storage

High-Value Application Scenarios for Mono(1-ethylpentyl) Phthalate Based on Verified Differentiation Evidence


Mechanistic Endocrine Disruption Studies Probing PPARγ Activation by Branched Phthalates

The compound's unique branched 7-carbon chain positions it in a critical SAR niche between inactive short-chain monoesters and potent long-chain activators like MEHP [1]. Researchers investigating the molecular determinants of PPARγ agonism by phthalates should procure Mono(1-ethylpentyl) Phthalate to establish structure-activity relationships that delineate the precise role of chain branching and length in receptor activation. This is particularly valuable for comparative studies aiming to isolate the contribution of the 1-ethylpentyl substituent versus linear or differently branched side chains, providing data that generic monoesters cannot [2].

Development of High-Accuracy LC-MS/MS Methods for Biomonitoring and Environmental Analysis

Laboratories developing quantitative assays for phthalate metabolites in urine, serum, or environmental water samples should acquire Mono(1-ethylpentyl) Phthalate alongside its deuterated internal standard (Mono(1-ethylpentyl) Phthalate-d4) . The availability of a structurally matched, isotopically labeled IS enables robust isotope dilution LC-MS/MS methods that correct for matrix effects and ionization suppression. This is essential for achieving the accuracy and precision required for regulatory biomonitoring studies or for tracing the metabolic fate of specific parent dialkyl phthalates that yield this unique monoester upon hydrolysis [3].

Physicochemical Profiling and Environmental Fate Modeling for Branched Phthalate Esters

Given its predicted LogP of 3.9 and solid physical state at room temperature, this compound serves as a valuable reference material for studies modeling the environmental partitioning and transport of branched phthalate monoesters [4]. Its LogP value distinguishes it from both more hydrophilic short-chain esters and more hydrophobic high-molecular-weight esters, making it a suitable calibrant for assessing membrane rejection behavior and sorption to organic matter in water treatment and environmental fate studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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